4-[(4-Cyanophenyl)-imidazol-1-ylmethyl]benzonitrile
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Overview
Description
4-[(4-Cyanophenyl)-imidazol-1-ylmethyl]benzonitrile is a chemical compound that features an imidazole ring substituted with a cyanophenyl group and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Cyanophenyl)-imidazol-1-ylmethyl]benzonitrile typically involves the reaction of 4-halomethylbenzonitrile with an imidazole derivative under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Cyanophenyl)-imidazol-1-ylmethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.
Reduction: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Potassium carbonate (K2CO3) in DMF is commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Conversion of nitrile groups to primary amines.
Substitution: Introduction of various substituents at the benzonitrile moiety.
Scientific Research Applications
4-[(4-Cyanophenyl)-imidazol-1-ylmethyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[(4-Cyanophenyl)-imidazol-1-ylmethyl]benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. The nitrile groups may also participate in interactions that stabilize the compound within the binding site .
Comparison with Similar Compounds
Similar Compounds
4-Cyanophenyl isocyanate: Shares the cyanophenyl group but differs in the functional group attached to the phenyl ring.
4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate: Contains a triazole ring instead of an imidazole ring.
Uniqueness
4-[(4-Cyanophenyl)-imidazol-1-ylmethyl]benzonitrile is unique due to the presence of both an imidazole ring and a benzonitrile moiety, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C18H12N4 |
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Molecular Weight |
284.3 g/mol |
IUPAC Name |
4-[(4-cyanophenyl)-imidazol-1-ylmethyl]benzonitrile |
InChI |
InChI=1S/C18H12N4/c19-11-14-1-5-16(6-2-14)18(22-10-9-21-13-22)17-7-3-15(12-20)4-8-17/h1-10,13,18H |
InChI Key |
NRXVWQIGPASRKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=CN=C3 |
Origin of Product |
United States |
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